Ethene, [(trifluoromethyl)sulfonyl]-
Overview
Description
“Ethene, [(trifluoromethyl)sulfonyl]-” is a chemical compound with the molecular formula C3H3F3O2S . It has an average mass of 160.115 Da and a monoisotopic mass of 159.980591 Da . It is used in scientific research, with applications ranging from synthesizing pharmaceuticals to developing new materials for advanced technologies.
Synthesis Analysis
The synthesis of “Ethene, [(trifluoromethyl)sulfonyl]-” involves a reaction with 1,8-diazabicyclo [5.4.0]undec-7-ene in tetrahydrofuran at -30 - 20℃ for 24 hours under an inert atmosphere . The overall yield of this reaction is 27 percent .
Molecular Structure Analysis
The molecular structure of “Ethene, [(trifluoromethyl)sulfonyl]-” is characterized by the presence of a trifluoromethyl group (CF3), a sulfonyl group (SO2), and an ethene group (C2H2) .
Chemical Reactions Analysis
The trifluoromethylation by photoredox catalysis has emerged as a significant reaction involving the trifluoromethyl group . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Physical And Chemical Properties Analysis
“Ethene, [(trifluoromethyl)sulfonyl]-” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 169.9±40.0 °C at 760 mmHg . The vapour pressure is 2.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.0±3.0 kJ/mol . The flash point is 56.6±27.3 °C . The index of refraction is 1.354 .
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry :
- Ethene derivatives like [(chloromethyl)sulfonyl]ethene serve as ‘prepackaged’ Ramberg–Backlund reagents. These compounds, after undergoing a first step such as Diels–Alder addition, react with a base to produce Ramberg–Backlund products, showcasing their utility in organic synthesis processes (Block, Jeon, Putman, & Zhang, 2004).
Electrochemical Applications :
- The study of p-doped poly(3,4-ethylenedioxythiophene) in ionic liquids containing trifluoromethylsulfonyl groups, like EMITFSI, provides insights into the ion transfer mechanisms during electrochemical processes. This research highlights the importance of ethene derivatives in understanding the electrochemical behavior of polymers and their interactions with specific ionic liquids (Randriamahazaka, Plesse, Teyssié, & Chevrot, 2004).
Material Science and Crystallography :
- The crystal structure of various ethene derivatives, such as 2-Bromo-1,2-diphenylethenyl 4-methylphenyl sulfoxide, provides valuable data on molecular orientation and intermolecular interactions. Such studies are essential for material science, particularly in understanding the molecular arrangement and stability of specific compounds (Krishnaiah, Kumar, Oo, Win, & Peeran, 2009).
Synthesis of Cyclic Compounds :
- Ethene derivatives are used in synthesizing cyclic compounds. For instance, nitroketene S,S-acetals in trifluoromethanesulfonic acid undergo fast intramolecular cyclization to form cyclic orthothioesters of isothiochromanones and other related compounds, demonstrating their role in the synthesis of complex organic structures (Coustard, 2001).
Photochemistry :
- In photochemistry, anthrylethene derivatives containing heteroaromatic rings such as thiophene and furan, including 1-(9-anthryl)-2-heteroarylethene derivatives, show solvent-dependent fluorescence and photoisomerization behavior. These findings are crucial for the development of photoresponsive materials (Shin & Jung, 2005).
Catalysis and Polymerization :
- Ethene, [(trifluoromethyl)sulfonyl]-, is used in catalytic processes like the copolymerization of ethene with various styrene derivatives. This showcases its importance in the field of polymer chemistry and material science, particularly for producing polymers with specific properties (Borkar, Newsham, & Sen, 2008).
Safety and Hazards
“Ethene, [(trifluoromethyl)sulfonyl]-” is considered hazardous . It is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . Special instructions should be obtained before use, and all safety precautions should be read and understood .
Future Directions
Mechanism of Action
Trifluoromethanesulfonylethene, also known as (trifluoromethane)sulfonylethene, 1-(trifluoromethylsulfonyl)ethene, or Ethene, [(trifluoromethyl)sulfonyl]-, is a compound of interest in the field of chemistry.
Target of Action
It’s known that the compound is a strong electrophile, useful for introducing the triflyl group, cf3so2 .
Mode of Action
Trifluoromethanesulfonylethene, as a strong electrophile, likely interacts with its targets by accepting electrons. This can lead to the formation of new bonds and the introduction of the triflyl group into various molecules .
Biochemical Pathways
It’s known that the compound can be used for the electrophilic activation of amides, providing access to heterocycles under mild reaction conditions .
Result of Action
Its ability to introduce the triflyl group into various molecules suggests it may play a role in the synthesis of complex organic compounds .
Action Environment
It’s known that the compound is stored under nitrogen at 4°c , suggesting that it may be sensitive to certain environmental conditions.
properties
IUPAC Name |
1-(trifluoromethylsulfonyl)ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c1-2-9(7,8)3(4,5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPHUVMALYIVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677614 | |
Record name | (Trifluoromethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene, [(trifluoromethyl)sulfonyl]- | |
CAS RN |
18370-92-8 | |
Record name | (Trifluoromethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trifluoromethanesulfonylethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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